

A Comprehensive Technical Guide to 2-Hydroxyacetophenone: CAS Number, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Hydroxyacetophenone	
Cat. No.:	B1195853	Get Quote

For Immediate Release

This whitepaper provides an in-depth technical overview of **2-Hydroxyacetophenone**, a key chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] This document, intended for researchers, scientists, and professionals in drug development, details the compound's identification, structural elucidation through modern spectroscopic techniques, and relevant experimental protocols.

Compound Identification

Chemical Name: 2'-Hydroxyacetophenone Synonyms: 1-(2-Hydroxyphenyl)ethanone, 2-Acetylphenol, o-Hydroxyacetophenone[3][4] CAS Number: 118-93-4[5][6][7] Molecular Formula: C₈H₈O₂[3] Molecular Weight: 136.15 g/mol [3]

It is important to distinguish 2'-Hydroxyacetophenone (CAS 118-93-4) from its isomer, 2-Hydroxy-1-phenylethanone (also known as phenacyl alcohol), which has the CAS number 582-24-1.[8]

Chemical Structure

2'-Hydroxyacetophenone is a monohydroxyacetophenone, which is an acetophenone molecule where a hydrogen atom at the ortho position relative to the acetyl group is substituted by a



hydroxyl group.[3][5] This structure is foundational to its role as a precursor in the synthesis of various pharmaceuticals and as a flavoring agent.[5][9]

Caption: Chemical structure of 2'-Hydroxyacetophenone.

Structure Elucidation Data

The structural confirmation of **2-Hydroxyacetophenone** is achieved through a combination of spectroscopic methods. The data presented below are compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
12.25	S	-OH (phenolic)
7.66 - 7.78	m	Ar-H
7.36 - 7.47	m	Ar-H
6.79 - 7.01	m	Ar-H
2.61	S	-CH₃ (acetyl)

Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from PubChem.[3]

Table 2: 13C NMR Spectral Data



Chemical Shift (δ) ppm	Assignment
204.55	C=O (ketone)
162.40	C-OH (aromatic)
136.41	Ar-C
130.78	Ar-C
119.73	Ar-C
118.94	Ar-C
118.32	Ar-C
26.48	-CH₃ (acetyl)

Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Putative Fragment
136.0	60.22	[M] ⁺ (Molecular Ion)
121.0	99.99	[M-CH₃] ⁺
93.0	16.48	[M-CH₃CO] ⁺
65.0	17.75	[C₅H₅] ⁺

Data sourced from PubChem.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.



Table 4: Key Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3400	Broad	O-H stretch (phenolic)
~1640	Strong	C=O stretch (ketone)
~1580, 1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (phenol)

Data is generalized from typical spectra.

Experimental Protocols

The synthesis and subsequent purification of **2-Hydroxyacetophenone** are crucial for obtaining a sample suitable for structural analysis. The most common synthetic route is the Fries rearrangement of phenyl acetate.[1][2][5]

Synthesis via Fries Rearrangement

The Fries rearrangement involves the intramolecular acyl migration of a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1] Higher temperatures generally favor the formation of the ortho isomer, 2'-Hydroxyacetophenone.[1][2]

Materials:

- Phenyl acetate
- Anhydrous aluminum chloride (AlCl₃)
- 5% Hydrochloric acid solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for reflux and extraction



Procedure:

- In a three-necked flask equipped with a reflux condenser, add 13.6 g (0.1 mol) of phenyl acetate.[10][11]
- Carefully add 16 g (0.12 mol) of anhydrous aluminum trichloride to the flask.[10][11]
- Heat the reaction mixture to reflux at approximately 120-130°C for 1.5 hours.[10][11] The
 progress of the reaction can be monitored using thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully add 50 ml of a 5% hydrochloric acid solution to quench the reaction and hydrolyze the complex.[10][11]
- Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.[10]
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate.[2]
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- The crude product, a mixture of 2'- and 4'-hydroxyacetophenone, can be purified by column chromatography, vacuum distillation, or recrystallization to isolate the 2'-hydroxyacetophenone.[1][2]



Click to download full resolution via product page

Caption: Generalized workflow for the synthesis and purification of 2'-Hydroxyacetophenone.



Spectroscopic Analysis Protocols

General Sample Preparation: For NMR, dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃). For IR, the analysis can be performed on a neat liquid sample using an ATR-FTIR spectrometer. For MS, the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography.

Instrumentation:

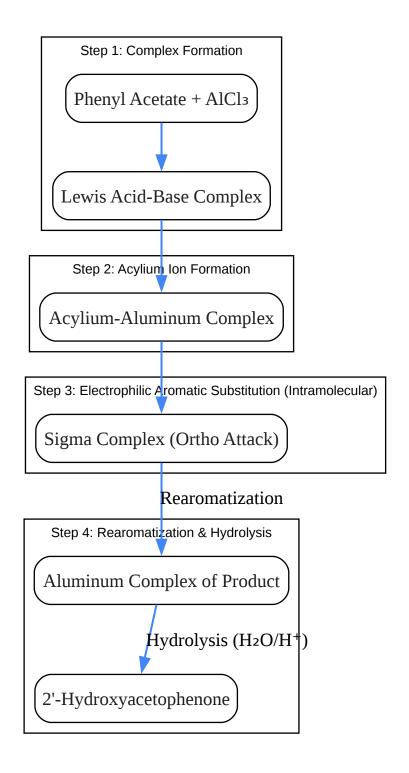
- NMR: A standard NMR spectrometer (e.g., 90 MHz or higher for ¹H NMR) is used.
- IR: A Fourier-transform infrared (FTIR) spectrometer is typically employed.[3]
- MS: An electron ionization mass spectrometer is used for fragmentation analysis.[3]

Data Acquisition and Processing: Standard acquisition parameters are used for each technique. The resulting spectra are then processed and analyzed to identify characteristic peaks and fragmentation patterns, which are compared against known databases and theoretical values to confirm the structure.

Mechanistic Pathway of Synthesis

The Fries rearrangement proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an intramolecular electrophilic aromatic substitution reaction.





Click to download full resolution via product page

Caption: Logical pathway of the Lewis acid-catalyzed Fries rearrangement.

This guide provides a foundational understanding of **2-Hydroxyacetophenone** for professionals engaged in chemical synthesis and analysis. The provided data and protocols



serve as a practical resource for laboratory applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]
- 5. 2'-Hydroxyacetophenone CAS#: 118-93-4 [m.chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 2 -Hydroxyacetophenone = 98 118-93-4 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. 2'-Hydroxyacetophenone | 118-93-4 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation method of 2-hydroxyacetophenone Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Hydroxyacetophenone: CAS Number, Structure, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195853#2hydroxyacetophenone-cas-number-and-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com